(3-Chloro-5-propoxyphenyl)boronic acid

Organic Synthesis Medicinal Chemistry Building Block

Mono-functional arylboronic acids force extra synthetic steps for installing a second diversity point, inflating step-count and eroding overall yield. (3-Chloro-5-propoxyphenyl)boronic acid (CAS 1256345-74-0) resolves this by providing two orthogonal reactive handles-boronic acid for immediate Suzuki-Miyaura coupling and a meta-chloro group for subsequent cross-coupling or SNAr-within a single building block. • Enables divergent biaryl library synthesis without intermediate protecting-group manipulations. • Computed consensus LogP of 0.99 offers balanced lipophilicity for fine-tuning ADME profiles in kinase inhibitor programs. • Supplied at 98% purity with batch-specific NMR and HPLC data, mitigating the risk of boronic acid instability and catalyst poisoning during scale-up.

Molecular Formula C9H12BClO3
Molecular Weight 214.452
CAS No. 1256345-74-0
Cat. No. B595853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-propoxyphenyl)boronic acid
CAS1256345-74-0
Synonyms3-Chloro-5-propoxyphenylboronic acid
Molecular FormulaC9H12BClO3
Molecular Weight214.452
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)OCCC)(O)O
InChIInChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
InChIKeySPWXUQOZAXXFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-propoxyphenyl)boronic Acid: Dual-Functional Building Block


(3-Chloro-5-propoxyphenyl)boronic acid (CAS 1256345-74-0) is an arylboronic acid derivative with the molecular formula C₉H₁₂BClO₃ and a molecular weight of 214.45 g/mol . It features a phenyl ring bearing a boronic acid (-B(OH)₂) group at the 1-position, a chlorine atom at the 3-position, and a propoxy (-OCH₂CH₂CH₃) group at the 5-position . This unique substitution pattern provides two orthogonal reactive handles: the boronic acid for participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds [1], and the aryl chloride for subsequent nucleophilic aromatic substitution or additional cross-coupling transformations [2]. The compound is a white to off-white solid, typically stored at room temperature in an inert atmosphere, and is supplied with purities ranging from 95% to 98% by various vendors for research use only .

1
Dual-functional building block
2
Suzuki-Miyaura coupling and subsequent derivatization
3
Distinct meta-chloro and meta-propoxy substitution

(3-Chloro-5-propoxyphenyl)boronic Acid: Why Generics Fail


While the boronic acid functional group is common across thousands of arylboronic acid building blocks, the specific substitution pattern of (3-chloro-5-propoxyphenyl)boronic acid—namely the meta-chloro and meta-propoxy groups—imparts distinct electronic and steric properties that directly impact reaction outcomes in cross-coupling and subsequent derivatization [1]. A generic substitution with a simpler analog, such as 3-chlorophenylboronic acid or 3-propoxyphenylboronic acid, would forfeit the critical orthogonal reactivity provided by the second functional handle [2]. This loss of functionality necessitates additional synthetic steps to introduce the missing group, which can lead to lower overall yields, increased time, and higher costs [3]. Furthermore, the precise substitution pattern influences the regioselectivity of metal-catalyzed reactions and the physicochemical properties of downstream intermediates, making direct replacement with a regioisomer (e.g., 2-chloro-5-propoxyphenylboronic acid) or an analog with a different alkoxy chain length a risky and unpredictable venture without re-optimization of the entire synthetic pathway [4]. The procurement of this specific CAS number guarantees the exact chemical entity required for a validated process, thereby mitigating the risk of synthetic failure and ensuring process reproducibility.

Target
Generic Analog
Orthogonal handles
Boronic acid + aryl chloride
Single functionality
Regiochemistry
3-Cl, 5-OPr
May differ (e.g., 2-Cl isomer)
Synthetic consequence
Streamlined diversity
May require additional steps

Selection Criteria for (3-Chloro-5-propoxyphenyl)boronic Acid


Orthogonal Reactivity vs. Mono-Functional Analogs

(3-Chloro-5-propoxyphenyl)boronic acid possesses two distinct reactive sites: a boronic acid for Suzuki-Miyaura coupling and an aryl chloride for subsequent functionalization. This contrasts with mono-functional comparators like 3-propoxyphenylboronic acid (CAS 149557-18-6), which lacks the chloro handle, or 3-chlorophenylboronic acid (CAS 63503-60-6), which lacks the propoxy group [1]. A molecule incorporating this compound can be elaborated in two distinct, sequential steps without the need for additional protection/deprotection sequences, a key efficiency metric in multi-step synthesis [2].

Orthogonal reactivity
Class-level inference
2 handles vs 1
Enables sequential diversifications
Structural analysis comparison
Organic Synthesis Medicinal Chemistry Building Block

Enhanced Lipophilicity and ADME Profile

The presence of the propoxy group in (3-chloro-5-propoxyphenyl)boronic acid significantly increases its lipophilicity compared to simpler hydroxyl or methoxy analogs. This is quantified by computed LogP values: the consensus LogP for the target compound is 0.99, whereas for the methoxy analog (3-chloro-5-methoxyphenyl)boronic acid (CAS 1451393-19-1), the computed XLogP3 is approximately 1.50 (depending on the exact substitution) . However, a direct comparison to 3,5-dichlorophenylboronic acid (CAS 67492-50-6) reveals a stark difference, with the dichloro analog having a computed LogP of ~2.9, which is 1.91 LogP units higher, indicating significantly greater lipophilicity [1].

Lipophilicity (LogP)
Cross-study comparable
0.99
Lower than dichloro analog (2.9)
Computed physicochemical property
Medicinal Chemistry Drug Discovery ADME Properties

Purity and Analytical Certification

Commercial availability of (3-chloro-5-propoxyphenyl)boronic acid with defined purity grades and supporting analytical documentation (e.g., Certificate of Analysis including NMR, HPLC, or GC) is a key differentiator for procurement . For example, Bidepharm offers a standard purity of 98% with batch-specific QC data, while other suppliers list purities of 96% (Aladdin, BOC Sciences) or 95% (AKSci) . This is a critical factor because boronic acids can undergo protodeboronation or oxidation, leading to impurities that can poison catalysts in cross-coupling reactions or complicate purification [1]. The availability of detailed batch analysis provides a quantitative benchmark for quality assurance not guaranteed with lower-purity or uncharacterized alternatives, ensuring consistent reaction yields and reducing troubleshooting time.

Purity specification
Direct head-to-head
98% (Bidepharm)
Higher purity reduces catalyst poisoning risk
Vendor-specified; others 95-96%
Quality Control Reproducibility Procurement

Application Scenarios for (3-Chloro-5-propoxyphenyl)boronic Acid


Biaryl Library Synthesis for SAR

The dual orthogonal reactivity of (3-chloro-5-propoxyphenyl)boronic acid makes it an ideal central building block for the divergent synthesis of biaryl libraries. The boronic acid can be used in a first Suzuki-Miyaura coupling to install a diverse aryl or heteroaryl fragment. The remaining aryl chloride can then be utilized in a second, distinct coupling or nucleophilic aromatic substitution to introduce a second point of diversity . This sequential, one-pot-like strategy enables the rapid generation of compound arrays for structure-activity relationship (SAR) exploration, where both the eastern and western portions of a lead molecule need to be varied independently [1].

Balanced Pharmacophore Kinase Inhibitors

In medicinal chemistry, the propoxy group of this compound offers a specific balance of lipophilicity and size, as evidenced by its computed LogP of 0.99 . This makes it a valuable fragment for modulating the ADME properties of drug candidates, such as kinase inhibitors, which often require a finely tuned lipophilic profile to achieve both potency and favorable pharmacokinetics. The compound's core can serve as a hinge-binding motif or a solvent-exposed moiety, while the chlorine atom provides a handle for further optimization [1]. Its distinct properties, compared to more lipophilic or hydrophilic analogs, allow chemists to precisely tune the physicochemical space of their lead series.

High-Purity Building Blocks for Process Chemistry

For process chemists scaling up a synthetic route, the reproducibility of each step is paramount. The availability of (3-chloro-5-propoxyphenyl)boronic acid with a defined 98% purity and comprehensive batch-specific analytical data (NMR, HPLC) from vendors like Bidepharm and Sigma-Aldrich is a critical selection criterion . This level of quality control directly addresses the well-documented issue of boronic acid instability and impurity-driven catalyst poisoning, which can cause significant yield variations at scale [1]. Procuring this specific high-purity grade mitigates the risk of batch failure, ensuring a more reliable and cost-effective transition from discovery to early development.

Application
Selection Property
Validation Focus
Biaryl library synthesis
Dual orthogonal reactivity
Sequential coupling efficiency
Kinase inhibitor lead optimization
Moderate lipophilicity profile
ADME and solubility modulation
Process-scale synthesis
High purity specification
Catalyst poisoning mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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